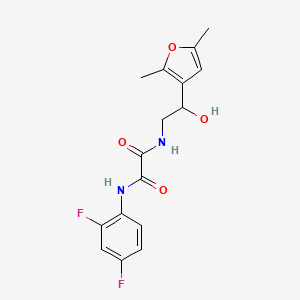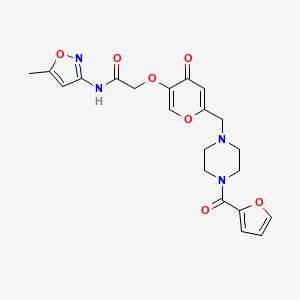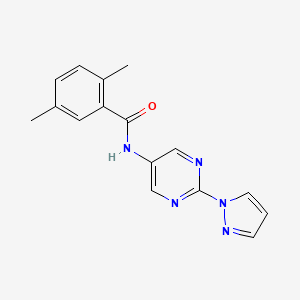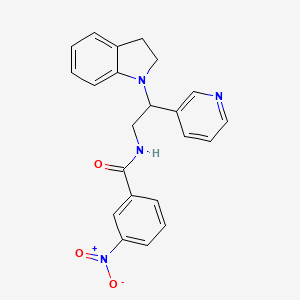![molecular formula C18H28N2O3S2 B2497604 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide CAS No. 2415518-38-4](/img/structure/B2497604.png)
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various types of cancer cells.
Wirkmechanismus
The mechanism of action of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide involves the binding of the compound to the active site of CA IX. This leads to the inhibition of the enzyme's catalytic activity, which results in a decrease in the production of bicarbonate ions and an increase in the acidity of the tumor microenvironment. The acidic microenvironment is detrimental to tumor growth and survival, making CA IX inhibition an attractive strategy for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It also inhibits angiogenesis and metastasis, which are important processes in cancer progression. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in lab experiments is its potency and selectivity for CA IX. This makes it a useful tool for studying the role of CA IX in cancer biology. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiotherapy, which could lead to the development of more effective cancer treatments.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo. Another limitation is its potential toxicity, which could limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the use of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in scientific research. One direction is the development of more potent and selective CA IX inhibitors. Another direction is the investigation of the role of CA IX in other diseases, such as osteoporosis and epilepsy. Additionally, the use of this compound as an adjuvant therapy for cancer could be explored further, with the aim of improving the efficacy of chemotherapy and radiotherapy. Overall, this compound has great potential as a tool for studying the role of CA IX in cancer biology and as a potential therapy for cancer.
Synthesemethoden
The synthesis of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The product is obtained in good yield and purity by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has been extensively used in scientific research as a CA IX inhibitor. CA IX is a promising target for cancer therapy due to its overexpression in hypoxic tumor cells. Inhibition of CA IX leads to a decrease in tumor growth, angiogenesis, and metastasis. This compound has been shown to be a potent and selective inhibitor of CA IX, making it a useful tool for studying the role of CA IX in cancer biology.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c21-25(22,15-6-17-4-2-1-3-5-17)19-16-18(7-11-23-12-8-18)20-9-13-24-14-10-20/h1-5,19H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOEEHMWHKFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)



![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)




